molecular formula C13H14N4O4S B12933233 Sulfamethoxypyridazine acetyl CAS No. 3568-43-2

Sulfamethoxypyridazine acetyl

Cat. No.: B12933233
CAS No.: 3568-43-2
M. Wt: 322.34 g/mol
InChI Key: PRQPWOFXPDTCSM-UHFFFAOYSA-N
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Description

Sulfamethoxypyridazine acetyl is a derivative of sulfamethoxypyridazine, a sulfonamide antibacterial agent. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. Sulfamethoxypyridazine is known for its long-acting properties and is used to treat various bacterial infections, including urinary tract infections, bronchitis, and gonorrhea .

Preparation Methods

The synthesis of sulfamethoxypyridazine acetyl involves the acetylation of sulfamethoxypyridazine. The general synthetic route includes the reaction of sulfamethoxypyridazine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically involve heating the mixture to facilitate the acetylation process .

Industrial production methods for sulfonamides, including this compound, often involve large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Sulfamethoxypyridazine acetyl undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of sulfamethoxypyridazine with modified functional groups .

Scientific Research Applications

Sulfamethoxypyridazine acetyl has several scientific research applications:

Mechanism of Action

The mechanism of action of sulfamethoxypyridazine acetyl involves inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA synthesis and cell division. By inhibiting this enzyme, this compound prevents bacterial growth and replication .

Comparison with Similar Compounds

Sulfamethoxypyridazine acetyl is unique among sulfonamides due to its long-acting properties and specific acetylation, which can enhance its stability and bioavailability. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetics, spectrum of activity, and specific clinical applications.

Properties

CAS No.

3568-43-2

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(6-methoxypyridazin-3-yl)acetamide

InChI

InChI=1S/C13H14N4O4S/c1-9(18)17(12-7-8-13(21-2)16-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3

InChI Key

PRQPWOFXPDTCSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NN=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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